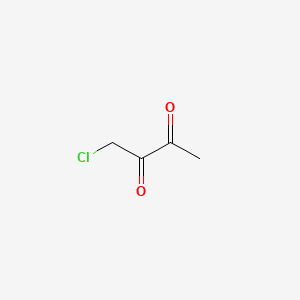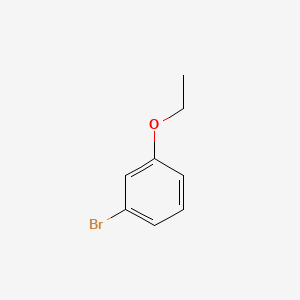
3-Bromophenetole
Descripción general
Descripción
3-Bromophenetole is a brominated organic compound with significant interest in organic synthesis and chemical research due to its reactivity and role as an intermediate in the synthesis of more complex molecules. The studies on 3-Bromophenetole span various aspects including its synthesis, molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of 3-Bromophenetole and its derivatives involves various chemical reactions. One approach for synthesizing brominated compounds involves halogenated reactions, oxidation, and thermal decomposition, demonstrating a method to achieve high yields of brominated organic compounds (Ping Yu, 2009). Another method includes palladium-catalyzed dehydrohalogenative polycondensation, indicating efficient routes to obtain high molecular weight polymers with specific structural features (Qifeng Wang et al., 2010).
Aplicaciones Científicas De Investigación
1. Post-Polymerization Modification of Polymers
3-Bromophenetole is utilized in methods for tuning the properties of polymers like poly(3-hexylthiophene) (P3HT). These methods involve bromination followed by lithium–bromine exchange, enabling the addition of various functional groups like ketones, alcohols, and azides to the polymer. This process enhances the complexity of structures that can be appended to P3HT, expanding its applications in fields like organic photovoltaics and sensors (Koo, Sletten, & Swager, 2014).
2. Synthesis of Boron–Dipyrromethene–Chromophore Conjugates
3-Bromophenetole derivatives like 3-bromo boron dipyrromethene are key synthons in preparing boron–dipyrromethene (BODIPY)–chromophore conjugates. These conjugates, formed under mild conditions, have diverse applications in photophysical studies and are crucial in understanding energy transfer mechanisms in molecular systems (Khan & Ravikanth, 2011).
3. Photocrosslinkable Polythiophenes for Organic Photovoltaics
Functionalized polythiophenes incorporating 3-Bromophenetole derivatives demonstrate significant potential in organic photovoltaic applications. These photocrosslinkable polymers, when used in bulk heterojunction and bilayer type photovoltaic devices, exhibit enhanced thermal stability and high power conversion efficiencies. This suggests their utility in developing efficient and stable organic photovoltaic systems (Kim, Miyamoto, Ma, & Fréchet, 2009).
4. Heterocyclic Compound Synthesis and Anticancer Activity
Derivatives of 3-Bromophenetole, such as 3-bromoacetylcoumarin, are used in synthesizing a variety of heterocyclic compounds (e.g., pyran, pyridine, thiophene) with potential anticancer properties. These compounds have shown significant cytotoxic effects against various human cancer cell lines, highlighting their potential in developing new anticancer therapies (Mohareb & MegallyAbdo, 2015).
5. Electrocatalytic Reduction of Bromate
Studies involving the electrocatalytic reduction of bromate have utilized 3-Bromophenetole derivatives in the development of metal-organic framework films. These films are significant in detecting and analyzing bromate, a byproduct in water treatment processes, thereby contributing to environmental monitoring and safety (Shi et al., 2016).
Mecanismo De Acción
Safety and Hazards
3-Bromophenetole is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing it in a well-ventilated place .
Propiedades
IUPAC Name |
1-bromo-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBMPJSTUHWGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181126 | |
| Record name | 3-Bromophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenetole | |
CAS RN |
2655-84-7 | |
| Record name | 1-Bromo-3-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 3-bromophenetole according to recent research?
A1: A recent study [] found that 3-bromophenetole can be synthesized with a yield of 82.6% by reacting 3-bromophenol, sodium, and ethyl bromide in ethanol, using potassium iodide as a catalyst. The optimal conditions involve a molar ratio of 1:1:1.5:0.18 (3-bromophenol:sodium:ethyl bromide:potassium iodide) at a temperature of 70°C for 5 hours [].
Q2: What are the potential applications of 3-bromophenetole?
A2: While the recent study [] focuses solely on optimizing the synthesis of 3-bromophenetole, this compound has the potential to serve as a building block for more complex molecules in various chemical reactions. Further research is needed to explore its reactivity, potential applications in fields like pharmaceuticals, and material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

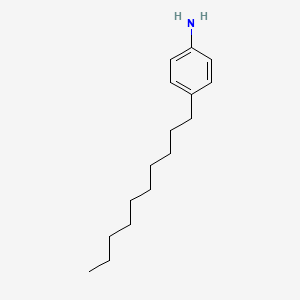

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
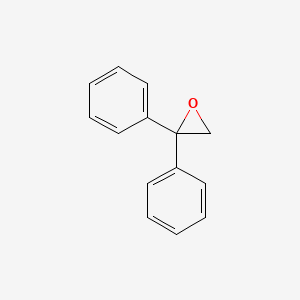
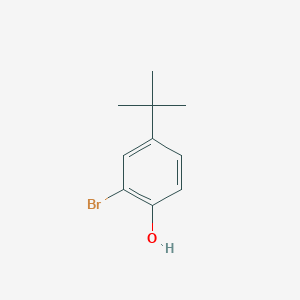
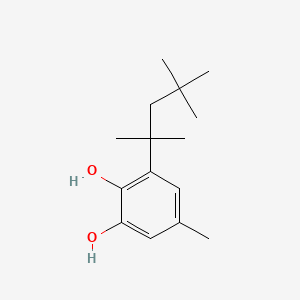
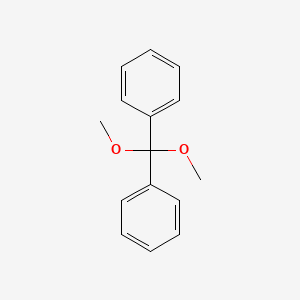
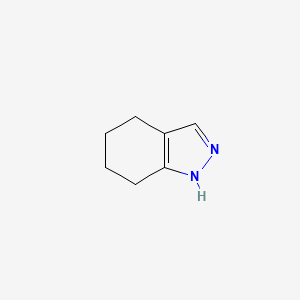
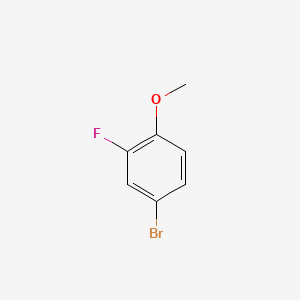
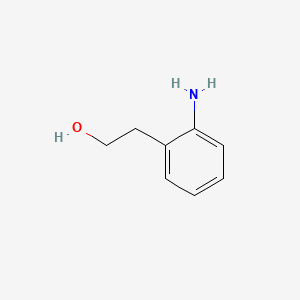
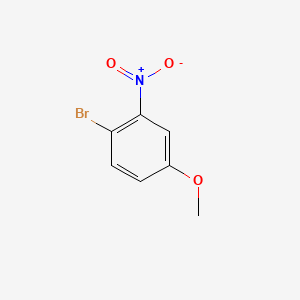
![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)

